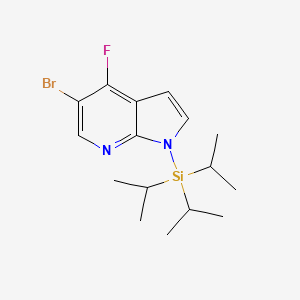
5-Bromo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole
Descripción general
Descripción
5-Bromo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole is a chemical compound with the molecular formula C7H4BrFN2. It has a molecular weight of 215.02 . The compound is solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a 7-azaindole core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. This core is substituted at the 5-position with a bromine atom and at the 4-position with a fluorine atom . The 1-position of the azaindole core is substituted with a triisopropylsilyl group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted boiling point of 332.2±22.0 °C and a predicted density of 1.861±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis Techniques and Building Blocks
A versatile synthesis technique involves the creation of highly substituted 7-azaindoles from substituted 2-fluoropyridines, demonstrating a method to construct functionalized 7-azaindoles efficiently. This process includes C3-metalation, oxidative reactions, and regioselective electrophilic substitutions, highlighting the utility of 7-azaindole derivatives as valuable building blocks in organic synthesis (Nuhant et al., 2015). Similarly, an efficient route for synthesizing 5-bromo-4-chloro-3-nitro-7-azaindole was reported, showcasing its potential as a precursor for various 3,4,5-substituted 7-azaindole derivatives, essential in pharmaceutical research (Han et al., 2017).
Photophysical Properties for Material Science
The development of mono- and oligothiophenes capped by 7-azaindoles has been explored, resulting in compounds with notable UV absorption and emission spectra. These materials are investigated for their potential applications in optoelectronics, highlighting the role of 7-azaindole derivatives in advancing material science (Hong et al., 2007).
Advanced Chemical Sensing and OLED Applications
Pd-catalyzed synthesis of multi-aryl 7-azaindoles was established, leading to compounds with aggregate-induced emission (AIE) properties. This finding opens new avenues for using 7-azaindole derivatives in organic light-emitting diodes (OLEDs), sensors, and bio-imaging, providing a foundation for novel optoelectronic devices (Cardoza et al., 2019).
Luminescence and Reactivity in Coordination Chemistry
7-Azaindole derivatives exhibit extensive applications in biological imaging and probes. Their coordination chemistry with both main group elements and transition metals reveals unique phosphorescence and reactivity towards chemical bonds. These properties are leveraged in the development of new materials and in exploring chemical bond activation, demonstrating the versatility of 7-azaindole derivatives in both luminescent applications and chemical synthesis (Zhao & Wang, 2010).
Mecanismo De Acción
Safety and Hazards
The compound is classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
Propiedades
IUPAC Name |
(5-bromo-4-fluoropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrFN2Si/c1-10(2)21(11(3)4,12(5)6)20-8-7-13-15(18)14(17)9-19-16(13)20/h7-12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJAFOFKGPWSSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrFN2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601151345 | |
| Record name | 5-Bromo-4-fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601151345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole | |
CAS RN |
685513-91-1 | |
| Record name | 5-Bromo-4-fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=685513-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601151345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

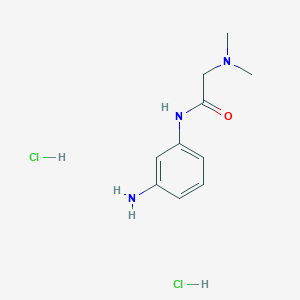
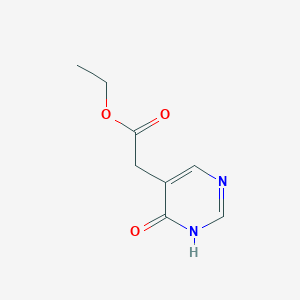
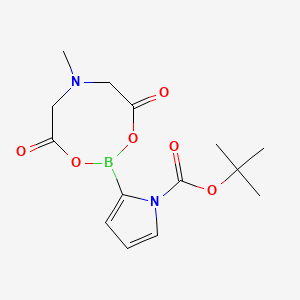
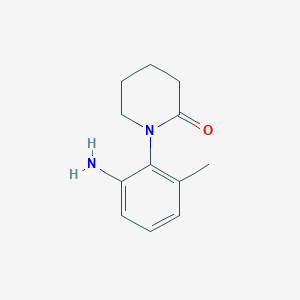
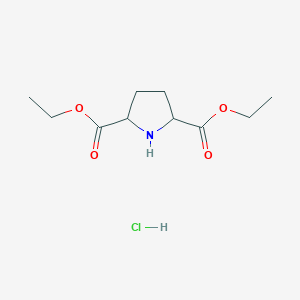
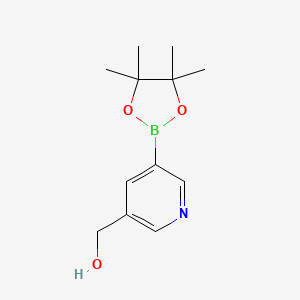
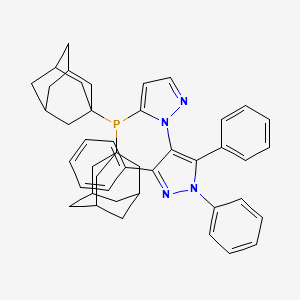
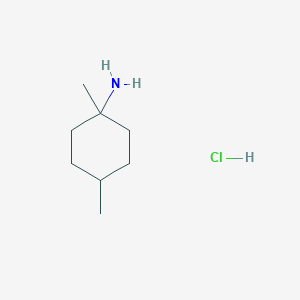
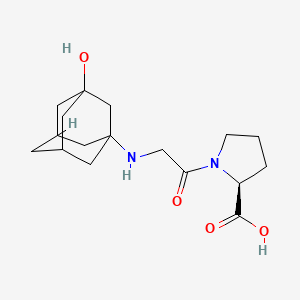
![tert-Butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1439963.png)
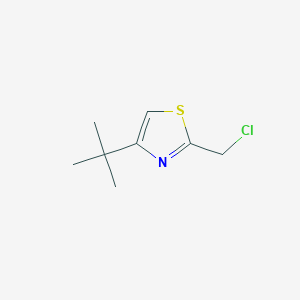
![(1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine](/img/structure/B1439965.png)

![(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine](/img/structure/B1439967.png)